Ro 22-9194

Vue d'ensemble

Description

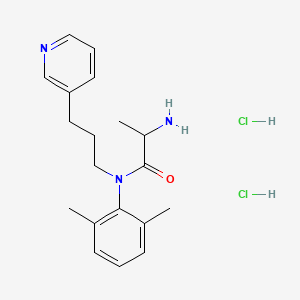

Ro 22-9194 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a pyridylpropyl group attached to a propionamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-9194 typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthetic route may include:

Nitration and Reduction: Nitration of 2,6-dimethylbenzene followed by reduction to obtain the corresponding amine.

Amidation: Reaction of the amine with propionyl chloride to form the propionamide intermediate.

Alkylation: Introduction of the pyridylpropyl group through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ro 22-9194 can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the amide group to form the corresponding amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Pharmacological Properties

Ro 22-9194 is primarily known for its antiarrhythmic properties . It functions as a sodium channel blocker, exhibiting use-dependent block characteristics, which makes it particularly effective under conditions of increased cardiac activity. This compound has been shown to selectively inhibit sodium currents in atrial myocytes, making it a candidate for treating atrial fibrillation and other arrhythmias.

Case Studies and Experimental Findings

- Electrophysiological Effects :

-

In Vivo Studies :

- In canine models, intravenous administration of this compound resulted in dose-dependent prolongation of atrioventricular conduction time, with more pronounced effects on the His-ventricular interval compared to the atrio-His interval. This suggests its potential utility in managing conduction abnormalities associated with arrhythmias .

- Comparative Studies :

Data Table: Summary of Electrophysiological Effects

| Parameter | This compound (30 µM) | Lidocaine (Control) | Moricizine (Control) |

|---|---|---|---|

| Vmax Reduction (%) | Significant | Moderate | Variable |

| Action Potential Duration | Shortened | No significant change | Variable |

| Atrioventricular Conduction Time (ms) | Prolonged | No significant change | Prolonged |

Research Applications

Beyond its pharmacological implications, this compound serves as a valuable tool in various research domains:

Cardiac Electrophysiology

This compound is utilized to study the dynamics of cardiac action potentials and sodium channel behavior under different physiological conditions. Its selective action on atrial tissues provides insights into the mechanisms underlying atrial fibrillation.

Drug Development

As a sodium channel blocker with unique properties, this compound can be used as a lead compound for developing new antiarrhythmic drugs. Its efficacy and selectivity make it an attractive candidate for further modifications aimed at enhancing therapeutic outcomes.

Molecular Biology

The compound may also function as a ligand in biochemical assays or as a probe in molecular biology studies to explore ion channel functions and interactions within cardiac tissues.

Mécanisme D'action

The mechanism of action of Ro 22-9194 would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the pyridylpropyl group.

N-(2,6-Dimethylphenyl)-N’-(3-pyridyl)urea: Contains a urea linkage instead of the propionamide.

2-Amino-N-(2,6-dimethylphenyl)-N-(2-pyridyl)propionamide: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of Ro 22-9194 lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Propriétés

Numéro CAS |

106134-33-2 |

|---|---|

Formule moléculaire |

C19H27Cl2N3O |

Poids moléculaire |

384.3 g/mol |

Nom IUPAC |

2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |

InChI |

InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |

Clé InChI |

YYGZCHLVUTUNGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |

SMILES canonique |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

106134-33-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.